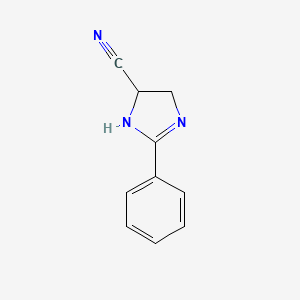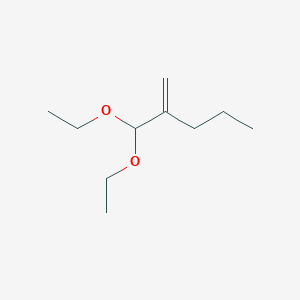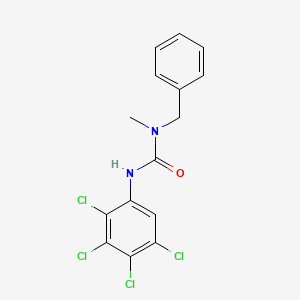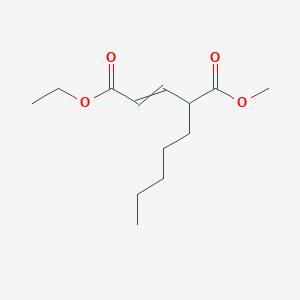
1-Ethyl 5-methyl 4-pentylpent-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl 5-methyl 4-pentylpent-2-enedioate is an organic compound with a complex structure that includes multiple alkyl groups and a double bond. This compound is part of the ester family, which are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl 5-methyl 4-pentylpent-2-enedioate can be achieved through esterification reactions. One common method involves the reaction of 1-Ethyl 5-methyl 4-pentylpent-2-enedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity ester.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl 5-methyl 4-pentylpent-2-enedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Scientific Research Applications
1-Ethyl 5-methyl 4-pentylpent-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl 5-methyl 4-pentylpent-2-enedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond in the compound allows for additional reactivity, including electrophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl 5-methyl 4-pentylpentanoate: Similar structure but lacks the double bond.
1-Ethyl 5-methyl 4-pentylpent-2-enoic acid: Similar structure but contains a carboxylic acid group instead of an ester.
1-Ethyl 5-methyl 4-pentylpent-2-enol: Similar structure but contains an alcohol group instead of an ester.
Properties
CAS No. |
120780-31-6 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-O-ethyl 5-O-methyl 4-pentylpent-2-enedioate |
InChI |
InChI=1S/C13H22O4/c1-4-6-7-8-11(13(15)16-3)9-10-12(14)17-5-2/h9-11H,4-8H2,1-3H3 |
InChI Key |
LYZSEEGTJOEOBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC(=O)OCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


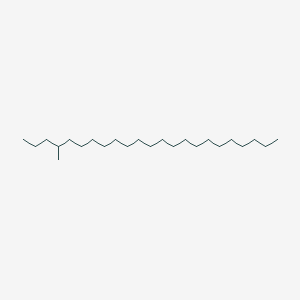
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
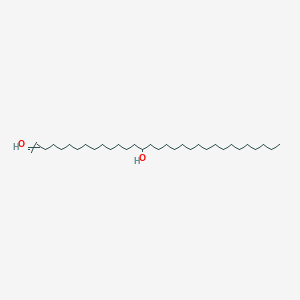
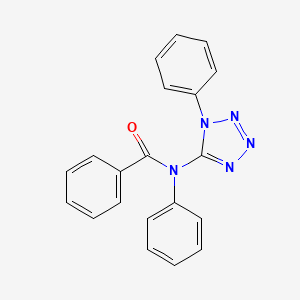
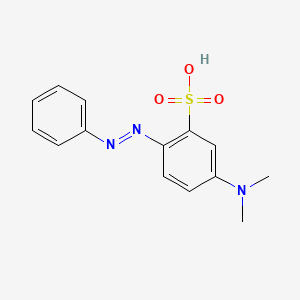
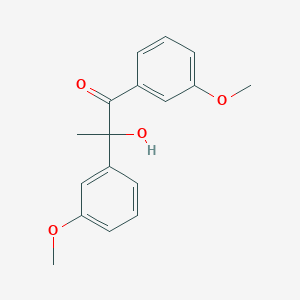
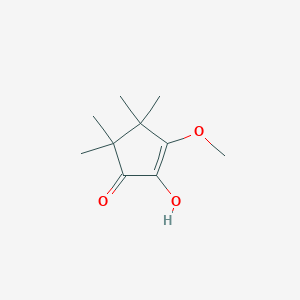
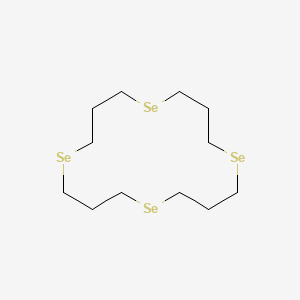

![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
